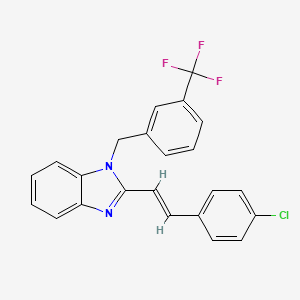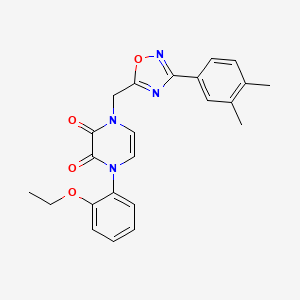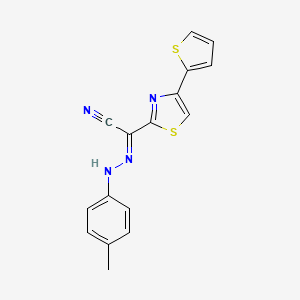
2-(3-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, CC-5013, and has been the subject of numerous studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
CC-5013 exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, which is overactive in many cancer cells. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, resulting in their death.
Biochemical and Physiological Effects:
CC-5013 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are signaling molecules involved in inflammation, and to induce the apoptosis, or programmed cell death, of cancer cells. It has also been shown to modulate the activity of immune cells, leading to increased anti-tumor activity and decreased inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CC-5013 has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly stable and has a long shelf life, allowing for long-term storage and use. However, CC-5013 has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CC-5013. One area of interest is the development of more potent and selective inhibitors of the proteasome, which could lead to more effective treatments for cancer and other diseases. Another area of interest is the investigation of CC-5013's potential as a modulator of immune function, which could lead to new treatments for autoimmune disorders and other inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration of CC-5013 in various disease states.
Méthodes De Synthèse
The synthesis of CC-5013 involves the reaction of 3-chloroaniline with 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then purified to obtain CC-5013 in its final form.
Applications De Recherche Scientifique
CC-5013 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-3-1-2-10(6-12)7-15(21)18-13-4-5-14-11(8-13)9-16(22)20-19-14/h1-3,6,9,13H,4-5,7-8H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQWIUXKRBAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2460838.png)
![[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2460839.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2460847.png)




![4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2460854.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)


![2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2460860.png)
